

LINC00662 and the Hippo Signaling Pathway: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the long non-coding RNA LINC00662 and the Hippo signaling pathway. The content herein is curated from peer-reviewed scientific literature and is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, experimental validation, and potential therapeutic implications of this interaction.

Core Interaction: The LINC00662-miR-497-5p-YAP1 Axis

Current research predominantly indicates that LINC00662 positively regulates the Hippo signaling pathway's key downstream effector, Yes-associated protein 1 (YAP1). This regulation is not through direct binding to Hippo pathway proteins but rather through an indirect mechanism involving a microRNA sponge effect. LINC00662 functions as a competing endogenous RNA (ceRNA), sequestering microRNA-497-5p (miR-497-5p). By binding to and inhibiting miR-497-5p, LINC00662 prevents this microRNA from targeting and degrading YAP1 messenger RNA (mRNA). The net effect is an increase in YAP1 protein levels, leading to the promotion of gene transcription associated with cell proliferation and survival. This mechanism has been notably implicated in the progression of gastric cancer.^[1]

While the LINC00662-miR-497-5p-YAP1 axis is the most well-documented interaction with the Hippo pathway, investigations into direct interactions with other core components such as TAZ, LATS1/2, and MST1/2 have not yielded significant evidence to date. Therefore, this guide will focus on the experimentally validated YAP1-centric mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on the LINC00662 and Hippo pathway interaction. The data is extracted from Liu et al. (2018), "LINC00662 promotes gastric cancer cell growth by modulating the Hippo-YAP1 pathway."

Table 1: Relative Expression of LINC00662, miR-497-5p, and YAP1 in Gastric Cancer

Analyte	Comparison	Relative Expression Level (Fold Change)	Cell Lines
LINC00662	GC Tissues vs. Adjacent Normal Tissues	Upregulated (Mean fold change > 2.0)	-
LINC00662	GC Cell Lines vs. Normal Gastric Epithelial Cells (GES-1)	Upregulated (Range: ~2.5 to ~6.0 fold)	BGC-823, HGC-27
miR-497-5p	GC Tissues vs. Normal Tissues (TCGA data)	Downregulated	-
YAP1 mRNA	si-LINC00662 vs. si-NC	~0.4-fold (BGC-823), ~0.5-fold (HGC-27)	BGC-823, HGC-27
YAP1 Protein	si-LINC00662 vs. si-NC	Visibly reduced	BGC-823, HGC-27
YAP1 Protein	miR-497-5p mimic vs. mimic NC	Visibly reduced	BGC-823, HGC-27

Note: "Upregulated" and "Downregulated" indicate the direction of change. Numerical values are approximate based on graphical representations in the source publication. "si-NC" refers to a non-targeting small interfering RNA control.

Table 2: Functional Impact of LINC00662 Knockdown on Gastric Cancer Cells

Assay	Condition	Result	Cell Lines
Cell Viability (MTT Assay)	si-LINC00662 vs. si-NC (at 96h)	~40-50% reduction in absorbance	BGC-823, HGC-27
Colony Formation Assay	si-LINC00662 vs. si-NC	~50-60% reduction in colony number	BGC-823, HGC-27

Table 3: Luciferase Reporter Assay for LINC00662 and miR-497-5p Interaction

Reporter Construct	Co-transfection	Relative Luciferase Activity	Cell Line
LINC00662-WT	miR-497-5p mimic	~50% reduction compared to mimic NC	HGC-27
LINC00662-MUT	miR-497-5p mimic	No significant change compared to mimic NC	HGC-27

Note: "WT" refers to the wild-type LINC00662 sequence, and "MUT" refers to the sequence with a mutated miR-497-5p binding site.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the LINC00662-Hippo pathway interaction, adapted from Liu et al. (2018).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of LINC00662, miR-497-5p, and YAP1 mRNA.

- **RNA Extraction:** Total RNA is extracted from gastric cancer tissues or cultured cells using TRIzol reagent (Invitrogen) according to the manufacturer's instructions.
- **RNA Quality and Quantity:** The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer.
- **Reverse Transcription (for LINC00662 and YAP1):** 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a PrimeScript RT Reagent Kit (Takara) following the manufacturer's protocol.
- **Reverse Transcription (for miR-497-5p):** A specific stem-loop primer for miR-497-5p is used for reverse transcription with a specialized microRNA reverse transcription kit.
- **qRT-PCR Reaction:** The qRT-PCR is performed using a SYBR Premix Ex Taq II kit (Takara) on a real-time PCR system. The reaction mixture typically includes SYBR Green mixture, forward and reverse primers, cDNA template, and RNase-free water.
- **Thermal Cycling Conditions:** A standard three-step PCR protocol is used: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
- **Data Analysis:** The relative expression levels are calculated using the $2^{-\Delta\Delta C_t}$ method. GAPDH is used as the internal control for LINC00662 and YAP1 mRNA, while U6 small nuclear RNA is used for miR-497-5p.

Western Blot Analysis

This protocol is for detecting the protein levels of YAP1 and its downstream targets.

- **Protein Extraction:** Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** The total protein concentration is determined using a BCA Protein Assay Kit (Thermo Fisher Scientific).
- **SDS-PAGE:** Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies against YAP1 and GAPDH (as a loading control) overnight at 4°C.
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- **Cell Seeding:** Gastric cancer cells are seeded in 96-well plates at a density of approximately 3,000 cells per well.
- **Transfection:** Cells are transfected with si-LINC00662 or a negative control siRNA.
- **Incubation:** The cells are cultured for 24, 48, 72, and 96 hours.
- **MTT Addition:** At each time point, 20 μ L of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader.

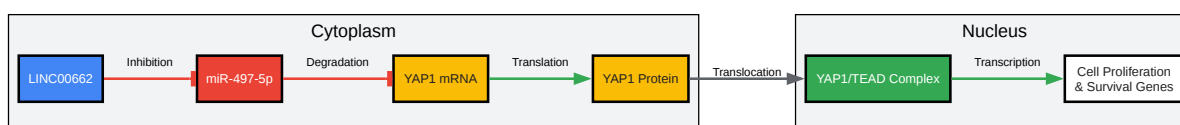
Dual-Luciferase Reporter Assay

This assay is used to validate the direct binding of miR-497-5p to LINC00662.

- **Vector Construction:** A fragment of the LINC00662 sequence containing the predicted wild-type (WT) miR-497-5p binding site is cloned into a luciferase reporter vector (e.g., pmirGLO). A mutant (MUT) version with a mutated binding site is also created.
- **Co-transfection:** Gastric cancer cells are co-transfected with the WT or MUT reporter vector and either a miR-497-5p mimic or a negative control mimic.
- **Cell Lysis:** After 48 hours of incubation, the cells are lysed.
- **Luciferase Activity Measurement:** The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase activity is then calculated. A significant decrease in luciferase activity in the presence of the miR-497-5p mimic and the WT LINC00662 construct indicates direct binding.

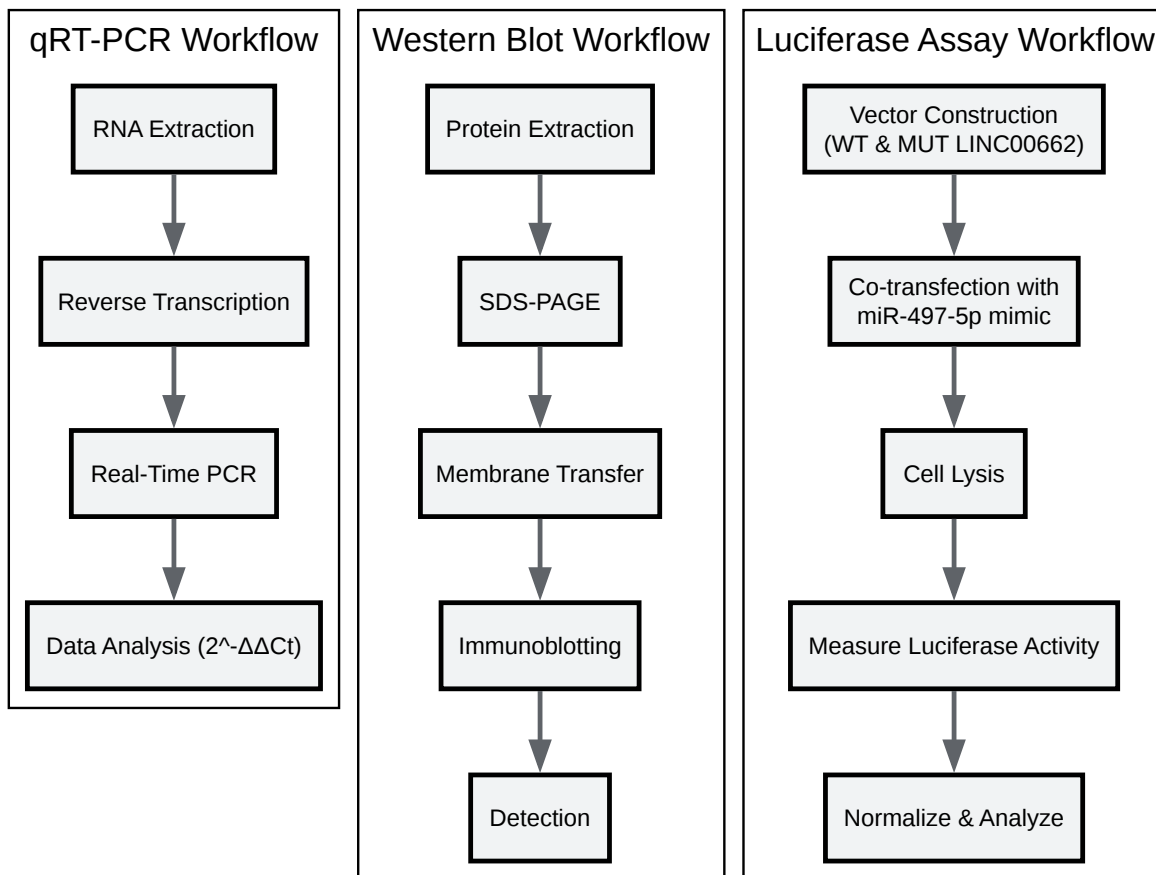
Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.



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Caption: LINC00662-mediated regulation of the Hippo-YAP1 pathway.



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Caption: Key experimental workflows for studying LINC00662-Hippo interaction.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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